molecular formula C14H19NO2 B7644480 (E)-N-cyclohexyl-3-(5-methylfuran-2-yl)prop-2-enamide

(E)-N-cyclohexyl-3-(5-methylfuran-2-yl)prop-2-enamide

Cat. No. B7644480
M. Wt: 233.31 g/mol
InChI Key: CRKWSAWVLXFLQZ-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-cyclohexyl-3-(5-methylfuran-2-yl)prop-2-enamide, also known as CMFA, is a synthetic compound that has gained attention for its potential use in scientific research. CMFA belongs to the class of compounds known as furanocinnamides, which are known to have various biological activities.

Mechanism of Action

The mechanism of action of (E)-N-cyclohexyl-3-(5-methylfuran-2-yl)prop-2-enamide is not fully understood. However, it has been proposed that this compound exerts its anticancer effects by inducing apoptosis in cancer cells. It has been shown to activate the caspase pathway, which leads to programmed cell death. This compound has also been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Moreover, it has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to have antioxidant effects by scavenging free radicals.

Advantages and Limitations for Lab Experiments

One of the advantages of using (E)-N-cyclohexyl-3-(5-methylfuran-2-yl)prop-2-enamide in lab experiments is its high purity, which can be obtained by recrystallization. Moreover, this compound has been found to be stable under various conditions, which makes it suitable for long-term storage. However, one of the limitations of using this compound is its relatively low yield, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for the research on (E)-N-cyclohexyl-3-(5-methylfuran-2-yl)prop-2-enamide. One of the directions is to investigate its potential use in the treatment of cancer. Moreover, the mechanism of action of this compound needs to be further elucidated to understand its biological effects. Another direction is to investigate the potential use of this compound in the treatment of inflammatory diseases. Finally, the synthesis of this compound needs to be optimized to increase the yield and reduce the cost of production.
Conclusion
In conclusion, this compound is a synthetic compound that has gained attention for its potential use in scientific research. It has been found to have various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has been synthesized by the condensation of furfurylamine and cyclohexanone followed by a Michael addition reaction with cinnamaldehyde. The yield of the reaction is around 60%, and the purity of the product can be increased by recrystallization. The future directions for the research on this compound include investigating its potential use in the treatment of cancer and inflammatory diseases, elucidating its mechanism of action, and optimizing its synthesis.

Synthesis Methods

The synthesis of (E)-N-cyclohexyl-3-(5-methylfuran-2-yl)prop-2-enamide involves the condensation of furfurylamine and cyclohexanone followed by a Michael addition reaction with cinnamaldehyde. The product is then subjected to hydrogenation to obtain this compound. The yield of the reaction is around 60%, and the purity of the product can be increased by recrystallization.

Scientific Research Applications

(E)-N-cyclohexyl-3-(5-methylfuran-2-yl)prop-2-enamide has been found to have various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Moreover, it has been shown to have antioxidant effects by scavenging free radicals.

properties

IUPAC Name

(E)-N-cyclohexyl-3-(5-methylfuran-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-11-7-8-13(17-11)9-10-14(16)15-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H,15,16)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRKWSAWVLXFLQZ-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=CC(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C/C(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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